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Compound of Interest

2-Chloro-6-fluoro-3-
Compound Name:
methylbenzaldehyde

Cat. No.: B009777

An In-depth Technical Guide on 2-Chloro-6-fluoro-3-methylbenzaldehyde
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding
the discovery, history, synthesis, and properties of 2-Chloro-6-fluoro-3-methylbenzaldehyde.
Despite its listing in chemical supplier databases, detailed scientific literature on its discovery,
specific historical development, and extensive applications remains scarce. This document
compiles the available data and presents hypothetical synthetic pathways based on
established organic chemistry principles.

Introduction

2-Chloro-6-fluoro-3-methylbenzaldehyde, with the CAS number 104451-99-2, is a
halogenated and methylated aromatic aldehyde. Its structure suggests its potential as a
versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of
pharmaceuticals and agrochemicals. The presence of chloro, fluoro, and methyl groups on the
benzaldehyde scaffold offers multiple points for chemical modification, influencing the
molecule's reactivity and the properties of its derivatives.

Physicochemical Properties
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The known quantitative data for 2-Chloro-6-fluoro-3-methylbenzaldehyde is summarized in
the table below. This information is primarily sourced from chemical supplier databases and
curated chemical information websites.

Property Value

CAS Number 104451-99-2

Molecular Formula CsHeCIFO

Molecular Weight 172.58 g/mol

Melting Point 30-33 °C (literature)

Boiling Point 225.1 £ 35.0 °C (Predicted)
Density 1.292 + 0.06 g/cm? (Predicted)
Flash Point 230 °F (Predicted)

Discovery and History

Detailed information regarding the specific discovery and historical development of 2-Chloro-6-
fluoro-3-methylbenzaldehyde is not readily available in published scientific literature or patent
databases. Its existence is confirmed through its CAS registry number and availability from
various chemical suppliers. It is plausible that this compound was first synthesized as part of a
broader exploration of substituted benzaldehydes for use as building blocks in medicinal
chemistry or materials science. A related compound, 2-chloro-6-fluoro-3-methylbenzyl bromide,
is mentioned in a United States patent, suggesting that derivatives of the 2-chloro-6-fluoro-3-
methylbenzene scaffold have been synthesized and investigated.

Hypothetical Synthetic Pathways

While specific experimental protocols for the synthesis of 2-Chloro-6-fluoro-3-
methylbenzaldehyde are not detailed in the available literature, several logical synthetic
routes can be proposed based on standard organic synthesis methodologies.

Method 1: Oxidation of 2-Chloro-6-fluoro-3-
methyltoluene
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A common and direct method for the synthesis of aromatic aldehydes is the oxidation of the
corresponding methyl-substituted arene. This pathway would involve the selective oxidation of
the methyl group of 2-chloro-6-fluoro-3-methyltoluene.

Caption: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene.
Experimental Protocol (Hypothetical):

o Side-Chain Halogenation: 2-Chloro-6-fluoro-3-methyltoluene (1 equivalent) is dissolved in a
suitable solvent like carbon tetrachloride. A radical initiator such as N-bromosuccinimide
(NBS) or dibenzoyl peroxide is added, and the mixture is irradiated with UV light or heated to
initiate the reaction. The reaction is monitored until the formation of the corresponding benzyl
bromide or dibromide is complete.

o Hydrolysis: The crude benzyl halide is then hydrolyzed to the aldehyde. This can be
achieved by heating with an aqueous solution of a weak base, such as sodium carbonate, or
by using methods like the Sommelet reaction.

 Purification: The resulting 2-Chloro-6-fluoro-3-methylbenzaldehyde is then purified by a
suitable method, such as distillation under reduced pressure or column chromatography.

Method 2: Formylation of 1-Chloro-3-fluoro-2-
methylbenzene

Another plausible route is the direct introduction of a formyl group onto the 1-chloro-3-fluoro-2-
methylbenzene ring. This can be achieved through various formylation reactions, such as the
Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent.

Caption: Formylation of 1-Chloro-3-fluoro-2-methylbenzene.
Experimental Protocol (Hypothetical - Ortho-lithiation):

e Lithiation: 1-Chloro-3-fluoro-2-methylbenzene (1 equivalent) is dissolved in a dry, aprotic
solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong
base, such as n-butyllithium (n-BuLi) (1.1 equivalents), is added dropwise. The directing
effect of the fluorine and chlorine atoms would favor lithiation at the position between them.
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» Formylation: After stirring for a period to ensure complete lithiation, a formylating agent like
N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise at -78 °C.

o Work-up and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride and extracted with an organic solvent. The organic layer is then washed,
dried, and concentrated. The crude product is purified by column chromatography or
distillation.

Potential Applications in Drug Discovery

While no specific applications of 2-Chloro-6-fluoro-3-methylbenzaldehyde in drug discovery
are documented, its structural features suggest potential utility as a building block for various
biologically active molecules. The corresponding non-methylated compound, 2-chloro-6-
fluorobenzaldehyde, is a known precursor in the synthesis of antibacterial agents. It is
conceivable that 2-Chloro-6-fluoro-3-methylbenzaldehyde could be employed in the
synthesis of novel compounds with potential activities as:

e Enzyme inhibitors: The aldehyde group can react with nucleophilic residues in enzyme active
sites.

» Receptor antagonists or agonists: The substituted benzene ring can serve as a scaffold for
molecules designed to interact with specific biological receptors.

e Precursors to heterocyclic compounds: Aromatic aldehydes are common starting materials
for the synthesis of a wide variety of heterocyclic ring systems, which are prevalent in many
drug molecules.

Due to the lack of specific examples, a signaling pathway diagram cannot be provided.

Conclusion

2-Chloro-6-fluoro-3-methylbenzaldehyde is a chemical entity with potential applications in
synthetic chemistry, particularly in the development of new pharmaceutical and agrochemical
compounds. However, there is a notable absence of detailed scientific literature on its
discovery, history, and specific applications. The synthetic pathways outlined in this guide are
based on established chemical principles and provide a logical framework for its preparation.
Further research is required to fully elucidate the properties and potential uses of this
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compound. Researchers and drug development professionals are encouraged to explore its
synthetic utility and biological activity.

 To cite this document: BenchChem. [discovery and history of 2-Chloro-6-fluoro-3-
methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009777#discovery-and-history-of-2-chloro-6-fluoro-3-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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